molecular formula C17H23NO6 B3922461 (2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B3922461
M. Wt: 337.4 g/mol
InChI Key: GWLAHVYAMLPXIL-GXTWGEPZSA-N
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Description

(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid, also known as EACA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EACA is a piperidine derivative that has been shown to possess antifibrinolytic properties, making it a promising candidate for the treatment of bleeding disorders. In

Scientific Research Applications

(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of bleeding disorders. It has been shown to be effective in preventing excessive bleeding during surgical procedures, particularly in patients with hemophilia. Additionally, this compound has been investigated as a potential treatment for other bleeding disorders, such as von Willebrand disease and thrombocytopenia.

Mechanism of Action

(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid works by inhibiting the breakdown of fibrin, a protein that plays a critical role in blood clotting. Specifically, this compound binds to plasminogen, a precursor to the enzyme plasmin, which is responsible for breaking down fibrin. By inhibiting the conversion of plasminogen to plasmin, this compound prevents the breakdown of fibrin, thereby promoting blood clotting.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antifibrinolytic properties, this compound has been shown to inhibit the activation of the complement system, a key component of the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its well-established mechanism of action. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Additionally, this compound may interact with other drugs, which could complicate experimental results.

Future Directions

There are a number of potential future directions for research on (2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of more targeted antifibrinolytic therapies that could be used to treat specific bleeding disorders. Additionally, there is interest in investigating the potential anti-inflammatory effects of this compound, which could make it a useful treatment for a range of inflammatory disorders. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, which could enhance its therapeutic efficacy.

properties

IUPAC Name

(2R,4S)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-2-23-9-10-24-15-6-4-3-5-13(15)16(20)18-8-7-12(19)11-14(18)17(21)22/h3-6,12,14,19H,2,7-11H2,1H3,(H,21,22)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLAHVYAMLPXIL-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)N2CCC(CC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC1=CC=CC=C1C(=O)N2CC[C@@H](C[C@@H]2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
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(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
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(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
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(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid

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